molecular formula C14H12FN3O3 B11376797 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide CAS No. 880784-15-6

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11376797
CAS No.: 880784-15-6
M. Wt: 289.26 g/mol
InChI Key: AUPGBNCDKJBECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an oxadiazole ring, a fluorine atom, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Scientific Research Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the fluorine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

880784-15-6

Molecular Formula

C14H12FN3O3

Molecular Weight

289.26 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H12FN3O3/c1-3-10-13(18-21-17-10)16-14(19)12-7(2)9-6-8(15)4-5-11(9)20-12/h4-6H,3H2,1-2H3,(H,16,18,19)

InChI Key

AUPGBNCDKJBECS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=C(C3=C(O2)C=CC(=C3)F)C

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.